1-(2-Methyl-1H-imidazol-1-YL)acetone chemical properties
1-(2-Methyl-1H-imidazol-1-YL)acetone chemical properties
An In-depth Technical Guide to 1-(2-Methyl-1H-imidazol-1-YL)acetone
Foreword
In the landscape of modern medicinal chemistry and materials science, N-substituted imidazoles represent a cornerstone of molecular design.[1] Their versatile chemical nature and significant biological activities make them privileged scaffolds in drug discovery.[2][3] This guide provides a comprehensive technical overview of 1-(2-Methyl-1H-imidazol-1-YL)acetone, a derivative that combines the functionalities of the 2-methylimidazole ring and a ketone moiety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and potential applications, grounded in established scientific principles.
Molecular Structure and Physicochemical Properties
1-(2-Methyl-1H-imidazol-1-YL)acetone, with the chemical formula C₇H₁₀N₂O, is an N-substituted imidazole. The structure features a 2-methylimidazole ring connected via its N1 position to an acetone group through a methylene bridge. This unique combination of a heterocyclic aromatic ring and a reactive ketone functional group dictates its chemical behavior and potential utility.
Core Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | Calculated |
| Molecular Weight | 138.17 g/mol | Calculated |
| IUPAC Name | 1-(2-Methyl-1H-imidazol-1-yl)propan-2-one | IUPAC Nomenclature |
| Canonical SMILES | CC1=NC=CN1CC(=O)C | Structure-based |
| CAS Number | Not definitively assigned in public databases. A related compound, 1-(1H-imidazol-1-yl)acetone, has the CAS number 131394-02-0.[4] |
Predicted Physicochemical Data
While experimental data for this specific molecule is not extensively published, properties can be predicted based on its structure and comparison with analogous compounds like 1-(1H-imidazol-1-yl)acetone.[4]
| Property | Predicted Value | Rationale / Comparison |
| XLogP3 | ~0.1 - 0.3 | The addition of a methyl group slightly increases lipophilicity compared to the unsubstituted analog (XLogP3 = -0.1).[4] |
| Hydrogen Bond Acceptors | 2 (N and O) | The carbonyl oxygen and the sp² nitrogen of the imidazole ring can act as hydrogen bond acceptors. |
| Hydrogen Bond Donors | 0 | There are no hydrogens attached to highly electronegative atoms. |
| Rotatable Bond Count | 2 | The C-C bond between the carbonyl and methylene group, and the C-N bond between the methylene group and the imidazole ring. |
| Boiling Point | High | Expected to be relatively high due to its polarity and molecular weight. Likely requires vacuum distillation to prevent decomposition. |
| Solubility | Soluble | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.[5] Miscibility with water is likely, similar to acetone. |
Synthesis and Purification
The most direct and widely adopted method for synthesizing N-substituted imidazoles is the direct N-alkylation of the imidazole ring.[6][7] For 1-(2-Methyl-1H-imidazol-1-YL)acetone, this involves the reaction of 2-methylimidazole with an acetone equivalent bearing a leaving group, such as chloroacetone.
Synthetic Workflow Diagram
Caption: Synthesis workflow for 1-(2-Methyl-1H-imidazol-1-YL)acetone.
Detailed Experimental Protocol
This protocol is based on established procedures for the N-alkylation of imidazoles.[8][9]
Materials:
-
2-Methylimidazole (1.0 eq)
-
Chloroacetone (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylimidazole and anhydrous DMF. Stir until the solid is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate to the solution. The suspension will become heterogeneous.
-
Scientist's Note: K₂CO₃ is a mild base, sufficient to deprotonate the imidazole N-H. Stronger bases like sodium hydride (NaH) can also be used for faster reaction rates but require more stringent anhydrous conditions.
-
-
Alkylation: Add chloroacetone dropwise to the stirring suspension at room temperature. An exotherm may be observed.
-
Causality: The deprotonated 2-methylimidazole acts as a potent nucleophile, attacking the electrophilic carbon of chloroacetone in an Sₙ2 reaction. Chloroacetone is used in slight excess to ensure complete consumption of the starting imidazole.
-
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl byproduct). c. Remove the DMF solvent under reduced pressure (high vacuum). d. The resulting crude oil or solid is redissolved in a suitable solvent like ethyl acetate and washed with water and brine to remove any remaining DMF and salts.
-
Purification: a. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. b. Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. c. The final product should be characterized to confirm its identity and purity.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of the synthesized compound is paramount. The following are the expected analytical signatures for 1-(2-Methyl-1H-imidazol-1-YL)acetone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~ 7.0-7.2 ppm (d, 1H): Imidazole ring proton (H5).
-
δ ~ 6.8-7.0 ppm (d, 1H): Imidazole ring proton (H4).
-
δ ~ 4.8-5.0 ppm (s, 2H): Methylene protons (-CH₂-). The singlet nature indicates no adjacent protons.
-
δ ~ 2.4 ppm (s, 3H): Methyl protons on the imidazole ring (2-Me).
-
δ ~ 2.2 ppm (s, 3H): Acetone methyl protons (-C(O)CH₃).
-
Expert Insight: The chemical shifts of the imidazole protons are sensitive to the solvent and substitution.[10][11] The methylene protons are significantly downfield due to the deshielding effects of the adjacent nitrogen atom and carbonyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~ 205 ppm: Carbonyl carbon (C=O).
-
δ ~ 145 ppm: Imidazole C2 carbon.
-
δ ~ 127 ppm: Imidazole C4/C5 carbon.
-
δ ~ 120 ppm: Imidazole C4/C5 carbon.
-
δ ~ 55 ppm: Methylene carbon (-CH₂-).
-
δ ~ 27 ppm: Acetone methyl carbon.
-
δ ~ 13 ppm: 2-Methyl carbon on the imidazole ring.
-
Infrared (IR) Spectroscopy
-
~1720-1740 cm⁻¹ (strong, sharp): C=O stretch of the ketone group.[12][13]
-
~1500-1600 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations of the imidazole ring.
-
~2900-3100 cm⁻¹ (multiple bands): C-H stretching from the methyl and methylene groups.
Mass Spectrometry (MS)
-
Electron Impact (EI-MS): Expected molecular ion peak (M⁺) at m/z = 138. A prominent fragment would be the loss of the acetyl group (m/z = 43), leading to a fragment at m/z = 95. Another key fragment would be the tropylium-like ion of the 2-methylimidazolyl-methyl cation.
-
High-Resolution Mass Spectrometry (HRMS): Calculated exact mass for [C₇H₁₀N₂O + H]⁺ is 139.0866, which is crucial for unambiguous formula determination.
Chemical Reactivity and Stability
The molecule's reactivity is dictated by its three primary components: the imidazole ring, the ketone carbonyl group, and the acidic α-protons of the methylene group.
Reactivity Profile Diagram
Caption: Key reactivity sites and potential transformations.
-
Ketone Reduction: The carbonyl group can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄), providing access to chiral building blocks.
-
Enolate Chemistry: The methylene protons are α to the carbonyl group and can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization.
-
Imidazole Ring Substitution: The imidazole ring can undergo electrophilic aromatic substitution, although the specific substitution pattern will be influenced by the N1-substituent.
Stability and Storage
The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents and direct sunlight. Due to the basicity of the imidazole ring, it can form salts with strong acids.
Potential Applications in Drug Development and Research
Imidazole derivatives are prevalent in pharmaceuticals due to their ability to mimic histidine in biological systems and coordinate with metal ions in enzymes.[14][15]
-
Antimicrobial Agents: Many N-substituted imidazoles, such as ketoconazole, are known for their antifungal properties.[16] The structural motif of 1-(2-Methyl-1H-imidazol-1-YL)acetone makes it a candidate for screening as a potential antimicrobial agent.[17]
-
Enzyme Inhibition: The 2-methylimidazole core is known to interact with certain enzymes. For instance, 2-methylimidazole itself can affect hepatic enzymes.[18] Derivatives could be designed as specific enzyme inhibitors.
-
Synthetic Building Block: This molecule is a versatile intermediate. The ketone functionality allows for the construction of more complex molecules through reactions like reductive amination or aldol condensations, enabling the synthesis of diverse chemical libraries for drug screening.
Conclusion
1-(2-Methyl-1H-imidazol-1-YL)acetone is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the dual reactivity of the imidazole ring and the ketone group, makes it an attractive scaffold for the development of novel compounds. While specific experimental data for this molecule is sparse in the public literature, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and application, empowering researchers to explore its full potential.
References
-
Zeb, A., et al. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Acta Crystallographica Section E: Structure Reports Online, 69(5), o552. Available at: [Link]
-
Oskina, I. Y., et al. (2021). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Russian Journal of Organic Chemistry, 57(12), 1969-1977. Available at: [Link]
-
Al-Salami, B. K., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(3), M1666. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of ChemTech Research. Available at: [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 16(11), 1585. Available at: [Link]
-
PubChem. (n.d.). 1-(1H-imidazol-1-yl)acetone. National Center for Biotechnology Information. Retrieved from [Link]
-
Unknown Author. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Supporting Information for a scientific article. (n.d.). General Information. Available at: [Link]
-
Singh, A., & Sharma, P. K. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of 0.1 mol L⁻¹ imidazole in acetonitirile-deuterated... Retrieved from [Link]
-
Li, P., et al. (2014). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Chemical Communications, 50(32), 4207-4209. Available at: [Link]
-
NASA Technical Reports Server. (2017). IR Spectra and Properties of Solid Acetone, an Interstellar and Cometary Molecule. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-substituted imidazole derivatives Figure shows the... Retrieved from [Link]
-
SciSpace. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2026). Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. Available at: [Link]
-
ResearchGate. (n.d.). Microscopic Roots Of Alcohol-Ketone Demixing: Infrared Spectroscopy Of Methanol-Acetone Clusters. Retrieved from [Link]
-
Unknown Author. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of ChemTech Research. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2026). Disha Sharma, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2124-2137. Available at: [Link]
-
Wikipedia. (n.d.). Acetone. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Methylation Products of 4(5)-(2-Furyl)imidazole. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
-
PubMed. (2020). Mass spectrometry profiling of low molecular weight proteins and peptides isolated by acetone precipitation. Retrieved from [Link]
-
The Good Scents Company. (n.d.). acetone, 67-64-1. Retrieved from [Link]
-
Chelghoum, C., et al. (2012). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1433. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. 1-(1H-imidazol-1-yl)acetone | C6H8N2O | CID 14617233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetone - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
